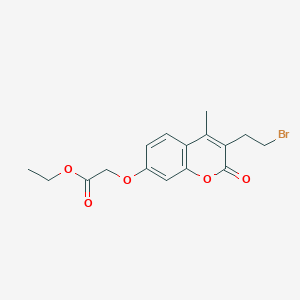
9-Iodo-o-carborane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Iodo-o-carborane is a versatile reactant used in Pd-catalyzed coupling reactions of amides with iodo- and diiodocarborane to give aminocarboranes and diamidocarborane . It is also used as a reactant in the carborane-enhanced two-photon absorption of tribranched fluorophores for fluorescence microscopy imaging .
Synthesis Analysis
The synthesis of 9-Iodo-o-carborane involves the reaction of o-Carborane and Iodine . An unusual reactivity of 9-iodo-nido-carborane towards nucleophiles under strong basic conditions was revealed. The nucleophilic substitution of iodine with O- and N-nucleophiles results in [9-RO-7,8-C2B9H11]− (R = H, CH2CH2OMe) and [9-L-7,8-C2B9H11] (L = Py, NEt3, Me2NCH2CH2NMe2), respectively .Molecular Structure Analysis
The molecular structure of 9-Iodo-o-carborane is characterized by a three-dimensional inorganic analog of the elusive phenyl anion that features a “naked” carbanion center . The first example of a stable, discrete C(H)-deprotonated carborane anion was isolated as a completely separated ion pair with a crown ether-encapsulated potassium cation .Chemical Reactions Analysis
9-Iodo-o-carborane is used in Pd-catalyzed coupling reactions of amides with iodo- and diiodocarborane to give aminocarboranes and diamidocarborane . It is also used as a reactant in the carborane-enhanced two-photon absorption of tribranched fluorophores for fluorescence microscopy imaging .Physical And Chemical Properties Analysis
The molecular formula of 9-Iodo-o-carborane is C2B10I, and its molecular weight is 259.03 . More detailed physical and chemical properties such as melting point, boiling point, and density may be found in specialized chemical databases .Safety And Hazards
9-Iodo-o-carborane is classified as a hazardous substance. It has been assigned the GHS07 and GHS02 safety symbols, and its hazard statements include H315, H302, H228, and H319 . Precautionary measures include avoiding ingestion and contact with skin and eyes, and using appropriate personal protective equipment .
Orientations Futures
The future directions of 9-Iodo-o-carborane research could involve exploring its reactivity towards different nucleophiles under various conditions . Additionally, its use in Pd-catalyzed coupling reactions and fluorescence microscopy imaging suggests potential applications in the fields of organic synthesis and bioimaging .
Propriétés
Numéro CAS |
17830-03-4 |
|---|---|
Nom du produit |
9-Iodo-o-carborane |
Formule moléculaire |
C₂H₁₁B₁₀I |
Poids moléculaire |
270.12 |
Synonymes |
9-Iodo-1,2-dicarbadodecaborane(12); 9-Iodo-closo-1,2-dicarbadodecaborane(12); |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



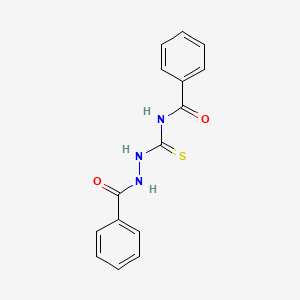
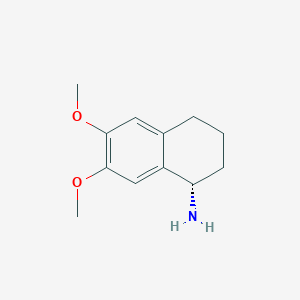
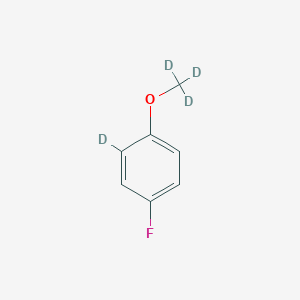
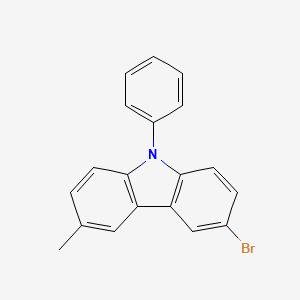
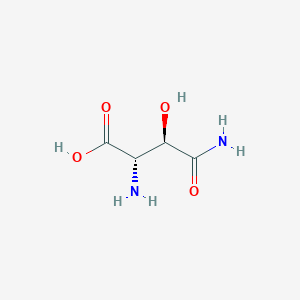
![[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1145563.png)
